molecular formula C8H11Cl2NO B1486380 2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride CAS No. 1420660-50-9

2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride

Cat. No.: B1486380
CAS No.: 1420660-50-9
M. Wt: 208.08 g/mol
InChI Key: KBLSXOLVXJPOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride” is a chemical compound used as a pharmaceutical intermediate . It is an off-white to tan crystalline powder .


Synthesis Analysis

The synthesis of “this compound” can be achieved using maltol as a starting material . It is also used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13Cl2NO . The SMILES string representation is Cl.COC1=C©C(CCl)=NC=C1C .


Physical and Chemical Properties Analysis

“this compound” is a white to pale cream crystalline powder . It is soluble in water . The melting point is 128-131°C (lit.) .

Safety and Hazards

This compound may cause eye, skin, and respiratory tract irritation . It is classified as Aquatic Chronic 4, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . In case of contact, it is recommended to flush eyes or skin with plenty of water and seek medical aid .

Future Directions

As a pharmaceutical intermediate, “2-Chloromethyl-3,5-dimethylpyridin-4-one hydrochloride” has potential applications in the synthesis of various pharmaceutical compounds. Its use in the synthesis of pantoprazole sodium, an antiulcerative drug, suggests potential applications in the development of new drugs .

Properties

IUPAC Name

6-(chloromethyl)-3,5-dimethyl-3H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSXOLVXJPOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=NC(=C(C1=O)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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